molecular formula C13H12NO2+ B11818006 1-Benzyl-3-carboxypyridinium CAS No. 16183-84-9

1-Benzyl-3-carboxypyridinium

Cat. No.: B11818006
CAS No.: 16183-84-9
M. Wt: 214.24 g/mol
InChI Key: AVWFAACIXBQMBF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-carboxypyridinium is an organic compound with the molecular formula C₁₃H₁₂NO₂. It is a quaternary ammonium compound, often used in various chemical and industrial applications. The compound is known for its role in electroplating processes and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-carboxypyridinium can be synthesized through the reaction of pyridine-3-carboxylic acid with benzyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-carboxypyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-carboxypyridinium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carboxypyridinium involves its interaction with various molecular targets. In electroplating, it acts as a brightening agent, improving the gloss and smoothness of metal coatings. The compound forms complexes with metal ions, facilitating their deposition on the substrate. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

  • 1-Benzyl-4-carboxypyridinium chloride
  • 1-Propyl-3-carboxypyridinium bromide
  • 1-Benzyl-3-carbamoylpyridinium bromide

Comparison: 1-Benzyl-3-carboxypyridinium is unique due to its specific structure and properties. Compared to 1-Benzyl-4-carboxypyridinium chloride, it has a different substitution pattern on the pyridine ring, leading to distinct chemical reactivity and applications. 1-Propyl-3-carboxypyridinium bromide has a different alkyl group, affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWFAACIXBQMBF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275815
Record name 1-Benzyl-3-carboxypyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16183-84-9
Record name 1-Benzyl-3-carboxypyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.